molecular formula C14H7FO2 B13993031 4-Fluorophenanthrene-9,10-dione CAS No. 5950-81-2

4-Fluorophenanthrene-9,10-dione

Cat. No.: B13993031
CAS No.: 5950-81-2
M. Wt: 226.20 g/mol
InChI Key: DZCZXLZNDCIZOU-UHFFFAOYSA-N
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Description

4-Fluorophenanthrene-9,10-dione is a chemical compound with the molecular formula C14H7FO2 It is a derivative of phenanthrene-9,10-dione, where one of the hydrogen atoms is replaced by a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenanthrene-9,10-dione can be achieved through several methods. One common approach involves the fluorination of phenanthrene-9,10-dione. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.

Another method involves the cyclization of appropriate precursors. For example, starting from 4-fluorobenzaldehyde and 1,2-dihydroxybenzene, a series of condensation and cyclization reactions can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenanthrene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it to 4-fluorophenanthrene-9,10-diol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Higher oxidation state compounds such as carboxylic acids.

    Reduction: 4-Fluorophenanthrene-9,10-diol.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenanthrene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenanthrene-9,10-dione involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the inhibition or activation of certain biological pathways, making it a valuable tool in medicinal chemistry for drug design.

Comparison with Similar Compounds

4-Fluorophenanthrene-9,10-dione can be compared with other similar compounds such as:

    Phenanthrene-9,10-dione: The parent compound without the fluorine substitution.

    4-Chlorophenanthrene-9,10-dione: A similar compound with a chlorine atom instead of fluorine.

    4-Bromophenanthrene-9,10-dione: A similar compound with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased electronegativity and reactivity, which can influence its chemical behavior and biological activity. This makes it distinct from its halogenated counterparts and the parent compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable tool in research and development

Properties

CAS No.

5950-81-2

Molecular Formula

C14H7FO2

Molecular Weight

226.20 g/mol

IUPAC Name

4-fluorophenanthrene-9,10-dione

InChI

InChI=1S/C14H7FO2/c15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(16)14(10)17/h1-7H

InChI Key

DZCZXLZNDCIZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3F)C(=O)C2=O

Origin of Product

United States

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